molecular formula C18H13ClN2OS B2998518 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-03-9

2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2998518
CAS No.: 866727-03-9
M. Wt: 340.83
InChI Key: XNLVAMJCYXAVAS-UHFFFAOYSA-N
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Description

“2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that belongs to the class of chromenes . Chromenes are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms . They have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-proliferative, antioxidant, and more .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to the compound , has been reported . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows for the introduction of various substituents at positions 2 and 7 .

Scientific Research Applications

Colorimetric Chemosensor for Hg2+ Ions

One study detailed the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors for Hg2+ ions. This chemosensor exhibited excellent sensitivity towards Hg2+ ions, indicated by a color change from white to light pink, demonstrating its potential in environmental monitoring and analysis (Jamasbi et al., 2021).

Antimicrobial Evaluation

Another research focus has been on the antimicrobial evaluation of novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4]triazines. These compounds demonstrated variable inhibitory effects against tested microorganisms, suggesting their potential as antimicrobial agents (Esam S. Allehyani, 2022).

Catalyst-Free Synthesis

A catalyst-free synthesis approach for diversely substituted 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions has been developed. This method highlights the efficiency and eco-friendliness of synthesizing pharmaceutically interesting compounds, underlining the importance of green chemistry in drug development (Brahmachari & Nayek, 2017).

Green Synthesis and Antimicrobial Activity

Further research includes the green synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives using tannic acid as a catalyst. This approach not only provided a method for synthesizing fused pyrimidines but also emphasized the role of sustainable and environmentally friendly catalysts in chemical reactions. The synthesized compounds exhibited acceptable to excellent yields, demonstrating the feasibility of green synthesis methods in creating biologically active compounds (Puvithra & Parthiban, 2020).

Antitubercular and Antimicrobial Activities

Synthesis and evaluation of in vitro antitubercular activity and antimicrobial activity of some novel 4H-chromeno[2,3-d]pyrimidine derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have also been conducted. These studies revealed that some derivatives exhibited pronounced antitubercular and antimicrobial activities, indicating their potential in treating infectious diseases (Kamdar et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLVAMJCYXAVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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